molecular formula C31H33N5O4S B2433511 4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 310427-24-8

4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2433511
CAS No.: 310427-24-8
M. Wt: 571.7
InChI Key: MCMCFSUUNUSVER-UHFFFAOYSA-N
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Description

4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H33N5O4S and its molecular weight is 571.7. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

A series of triazolylindole derivatives, including compounds structurally similar to 4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide, have been synthesized and evaluated for their antifungal activity (Singh & Vedi, 2014).

Antioxidant and Antimicrobial Properties

Compounds containing 1,2,4-triazole-5(4H)-thione moiety, similar to the compound , have shown significant antioxidant and antimicrobial properties, particularly in vitro scavenging of DPPH and superoxide radicals, as well as lipid peroxidation inhibition effects (Baytas et al., 2012).

Nematocidal Activity

Novel oxadiazole derivatives, structurally related to this compound, have been synthesized and shown to possess significant nematocidal activity against specific nematodes (Liu et al., 2022).

Synthesis of Orally Active Antagonists

Compounds with similar structures have been used in the synthesis of orally active antagonists, like CCR5 antagonists, which play a crucial role in medical treatments (Ikemoto et al., 2005).

Anti-Inflammatory and Analgesic Agents

Derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, related to the compound , have been synthesized and shown to have anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Corrosion Inhibition Performance

Benzimidazole derivatives, with structural similarities, have been investigated as inhibitors for corrosion in industrial applications, demonstrating significant efficiency (Yadav et al., 2013).

Properties

IUPAC Name

4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4S/c1-3-4-19-40-24-15-13-23(14-16-24)30(38)32-20-28-33-34-31(36(28)26-11-7-8-12-27(26)39-2)41-21-29(37)35-18-17-22-9-5-6-10-25(22)35/h5-16H,3-4,17-21H2,1-2H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMCFSUUNUSVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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